Super-TDU 1-31 Exhibits Sub-50 nM Cellular Activity, Contrasting with Micromolar Potency of Small Molecule TEAD Inhibitors
Super-TDU 1-31 effectively compromises YAP-driven cellular proliferation at nanomolar concentrations, whereas small molecule alternatives like TED-347 require substantially higher, micromolar doses. Treatment with Super-TDU 1-31 (50 nM) for 24-72 hours largely abrogates the ACTN1-induced increase in cell viability in Huh-7 and LM3 hepatocellular carcinoma cell lines [1]. This contrasts sharply with TED-347, which inhibits the TEAD4-Yap1 interaction with an EC50 of 5.9 µM and a Ki of 10.3 µM [2].
| Evidence Dimension | Effective inhibitory concentration (cellular activity) |
|---|---|
| Target Compound Data | 50 nM (Super-TDU 1-31) |
| Comparator Or Baseline | TED-347: EC50 = 5.9 µM (5900 nM); Ki = 10.3 µM (10300 nM) |
| Quantified Difference | Super-TDU 1-31 is >100-fold more potent on a molar basis in cellular contexts. |
| Conditions | Huh-7 and LM3 liver cancer cell lines; ACTN1-induced viability assay |
Why This Matters
Superior potency at low nanomolar concentrations reduces off-target binding probability and minimizes solvent-related cytotoxicity in long-term cell-based assays, offering a cleaner chemical biology tool.
- [1] PeptideDB. Super-TDU (1-31) In Vitro Cell Viability Assay Data. View Source
- [2] MedChemExpress. TED-347 product datasheet and pharmacological characterization. View Source
